molecular formula C26H26N4O2 B14919933 2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-N,N-dimethylethanamine

2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-N,N-dimethylethanamine

Cat. No.: B14919933
M. Wt: 426.5 g/mol
InChI Key: SVQMAFYLCSMLNY-UHFFFAOYSA-N
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Description

N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromeno[2,3-d]pyrimidine derivatives, including N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine, can be achieved through various methods. One common approach involves the reaction of 2-amino-4H-chromene-3-carbonitriles with phenyl isothiocyanate under microwave irradiation . This method is efficient and avoids time-consuming steps.

Industrial Production Methods

Industrial production of these compounds often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step . The use of microwave-assisted synthesis is also prevalent in industrial settings to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted chromeno[2,3-d]pyrimidines .

Scientific Research Applications

N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethyl}-N,N-dimethylamine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C26H26N4O2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[16-imino-18-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C26H26N4O2/c1-29(2)14-15-30-16-28-26-24(25(30)27)23(19-10-6-7-11-20(19)31-3)22-18-9-5-4-8-17(18)12-13-21(22)32-26/h4-13,16,23,27H,14-15H2,1-3H3

InChI Key

SVQMAFYLCSMLNY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C(C1=N)C(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5OC

Origin of Product

United States

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